molecular formula C12H11IN2O2 B1484363 3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-67-8

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484363
CAS No.: 2098074-67-8
M. Wt: 342.13 g/mol
InChI Key: KSYNWWLJBFXIEF-UHFFFAOYSA-N
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Description

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an ethyl group at the 3rd position, an iodophenyl group at the 6th position, and a tetrahydropyrimidine-2,4-dione core structure. Pyrimidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of an acid catalyst, followed by the introduction of the iodophenyl group through an electrophilic substitution reaction. The reaction conditions typically involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial production methods may involve the optimization of reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The iodophenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl compounds.

Scientific Research Applications

3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic transformations.

    Biology: The compound’s structure allows it to interact with biological targets, making it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: Pyrimidine derivatives are known for their pharmacological properties, including antiviral, anticancer, and antimicrobial activities. This compound may be explored for its therapeutic potential.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The iodophenyl group may enhance the compound’s binding affinity through halogen bonding or hydrophobic interactions. The pyrimidine core can participate in hydrogen bonding and π-π stacking interactions, contributing to the overall binding strength.

Comparison with Similar Compounds

Similar compounds to 3-Ethyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione include other pyrimidine derivatives with different substituents. For example:

    3-Methyl-6-(3-iodophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a methyl group instead of an ethyl group.

    3-Ethyl-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Similar structure but with a chlorophenyl group instead of an iodophenyl group.

The uniqueness of this compound lies in the presence of the iodophenyl group, which can impart distinct chemical and biological properties compared to other halogenated derivatives.

Properties

IUPAC Name

3-ethyl-6-(3-iodophenyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11IN2O2/c1-2-15-11(16)7-10(14-12(15)17)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYNWWLJBFXIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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